![molecular formula C26H34N4O4 B2917430 3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide CAS No. 865655-12-5](/img/structure/B2917430.png)
3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide
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Description
3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions and Derivative Synthesis
Cyclization of cyanamides with compounds like methyl anthranilates and 2-aminophenyl ketones has been studied to produce a range of derivatives, including 2-aminoquinazoline and dihydroquinazoline compounds. These reactions are crucial for synthesizing complex molecular structures that could have therapeutic applications or serve as key intermediates in the synthesis of biologically active molecules (Shikhaliev et al., 2008).
Enantioselective Synthesis
The enantioselective synthesis of oxazolines from amino alcohols, followed by cyclopalladation, has been explored to produce compounds with potential catalytic activity and pharmaceutical relevance. These studies contribute to the understanding of asymmetric synthesis and its importance in producing enantiomerically pure compounds (Mawo & Smoliakova, 2009).
Heterocyclization Reactions
Heterocyclization of compounds like cyclohexanone with malononitrile and ammonium acetate has been investigated to synthesize tetrahydropyrimidoquinoline derivatives. These reactions are significant for the development of new heterocyclic compounds with potential pharmacological activities (Elkholy & Morsy, 2006).
Synthesis of Isoquinoline Derivatives
The intramolecular cyclization of oxazoline derivatives has been utilized to synthesize perhydroisoquinolines, which are relevant in the synthesis of morphine alkaloids and other pharmacologically active compounds. This research highlights the synthetic versatility of the compound and its derivatives in medicinal chemistry (Bottari et al., 1999).
Antitumor Activity
Research on dibenzisoquinoline derivatives with amino and acylamino groups has shown significant in vitro antitumor activity, indicating the potential of these compounds in cancer therapy. The structure-activity relationship studies of these compounds provide insights into the design of new antitumor agents (Sami et al., 1995).
properties
IUPAC Name |
3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c31-23(28-20-10-4-5-11-20)15-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)27-16-14-19-8-2-1-3-9-19/h6-8,12-13,20H,1-5,9-11,14-18H2,(H,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWUXYXDYLXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpropanamide |
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